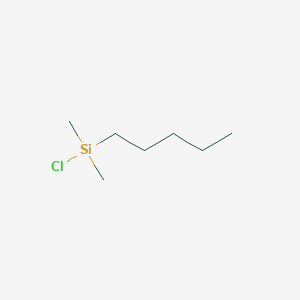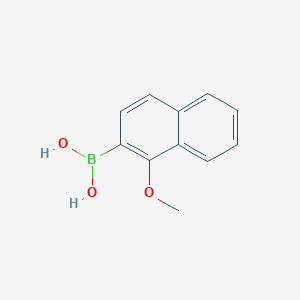
1-Methoxynaphthalene-2-boronic acid
Overview
Description
1-Methoxynaphthalene-2-boronic acid, also known as 2-Methoxy-1-naphthaleneboronic acid, is a boronic acid derivative . It is used as a reactant in various chemical reactions, including the design of phosphorus C,P-ligands for environmentally benign cross-coupling reactions, sterically hindered Suzuki-Miyaura coupling, palladium-catalyzed cross-coupling reactions, deboronation homocoupling reactions, and copper-catalyzed N-arylation of imidazoles .
Molecular Structure Analysis
The empirical formula of 1-Methoxynaphthalene-2-boronic acid is C11H11BO3 . The molecular weight is 202.01 . The SMILES string representation is COc1ccc2ccccc2c1B(O)O . The InChI is 1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3 .
Chemical Reactions Analysis
1-Methoxynaphthalene-2-boronic acid is used as a reactant in various chemical reactions. These include the design of phosphorus C,P-ligands for environmentally benign cross-coupling reactions, sterically hindered Suzuki-Miyaura coupling, palladium-catalyzed cross-coupling reactions, deboronation homocoupling reactions, and copper-catalyzed N-arylation of imidazoles .
Physical And Chemical Properties Analysis
1-Methoxynaphthalene-2-boronic acid is a solid with a melting point of 125-130 °C . The density and boiling point are not specified in the search results.
Scientific Research Applications
Suzuki-Miyaura Coupling
This compound is used as a reactant in Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds, an important class of structures in organic chemistry .
Enantioselective α-Arylation of Carbonyls
1-Methoxynaphthalene-2-boronic acid is used in the enantioselective α-arylation of carbonyls via copper-bisoxazoline catalysis . This process is crucial for the synthesis of chiral molecules, which are important in pharmaceuticals and agrochemicals .
Enantioselective Synthesis of Aryl Ketones
This compound is also used in the enantioselective synthesis of aryl ketones . Aryl ketones are a class of organic compounds that have a wide range of applications, including in the production of pharmaceuticals and agrochemicals .
Copper-Catalyzed Trifluoromethylation
1-Methoxynaphthalene-2-boronic acid is used in copper-catalyzed trifluoromethylation . This reaction is used to introduce a trifluoromethyl group into organic compounds, which can enhance their stability, lipophilicity, and bioavailability .
Rhodium-Catalyzed Oxidative Coupling
This compound is used in rhodium-catalyzed oxidative coupling with alkynes . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis .
Deboronation Homocoupling Reactions
1-Methoxynaphthalene-2-boronic acid is used as a reactant for deboronation homocoupling reactions . This reaction is used to form biaryl compounds, which are important in various fields, including pharmaceuticals, agrochemicals, and materials science .
Sensing Applications
Boronic acids, including 1-Methoxynaphthalene-2-boronic acid, are increasingly utilized in diverse areas of research, including their utility in various sensing applications . The key interaction of boronic acids with diols allows their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Safety and Hazards
Future Directions
Boronic acids, including 1-Methoxynaphthalene-2-boronic acid, are increasingly utilized in diverse areas of research. This includes interactions with diols and strong Lewis bases, leading to their utility in various sensing applications. These applications can be homogeneous assays or heterogeneous detection . Furthermore, the interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Mechanism of Action
Target of Action
The primary target of 1-Methoxynaphthalene-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
1-Methoxynaphthalene-2-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by 1-Methoxynaphthalene-2-boronic acid is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon–carbon bonds .
Pharmacokinetics
Its use in sm coupling reactions suggests that it has a relatively stable structure and is readily prepared .
Result of Action
The result of the action of 1-Methoxynaphthalene-2-boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This contributes to the synthesis of complex organic compounds .
Action Environment
The action of 1-Methoxynaphthalene-2-boronic acid is influenced by the reaction conditions of the SM coupling process . This reaction is known for its mild and functional group tolerant conditions . The stability of the compound and its environmental benignity also play a role in its efficacy .
properties
IUPAC Name |
(1-methoxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLWQLDKPYSCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxynaphthalene-2-boronic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-aminobutyl)-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3180613.png)
![Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B3180615.png)
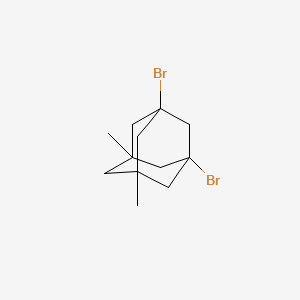
![(4-Bromo-2-nitrophenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B3180633.png)
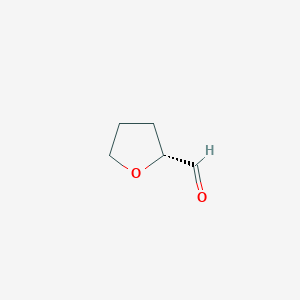
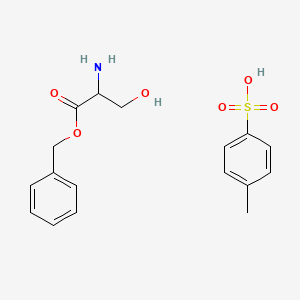
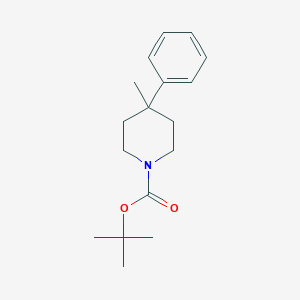
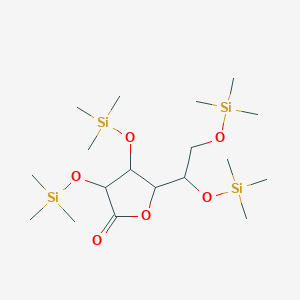
![1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3180674.png)
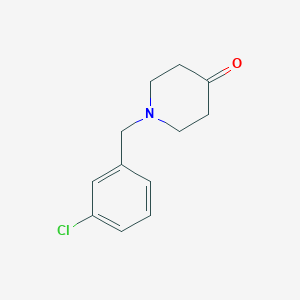
![2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone](/img/structure/B3180682.png)
![Methyl 1-[(2,4-dichlorophenyl)methyl]-1h-indazole-3-carboxylate](/img/structure/B3180686.png)

